
(E)-N-(2-bromobenzylidene)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-bromobenzylidene)ethanamine is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-bromobenzylidene)ethanamine typically involves the condensation reaction between 2-bromobenzaldehyde and ethanamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be catalyzed by acids or bases to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The process would likely include purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-N-(2-bromobenzylidene)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction can lead to the formation of the corresponding amine and alcohol.
Substitution: The bromine atom on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Corresponding amines and alcohols.
Substitution: Products with substituted functional groups on the benzene ring.
科学的研究の応用
(E)-N-(2-bromobenzylidene)ethanamine can be used in various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the synthesis of other chemical compounds or materials.
作用機序
The mechanism of action of (E)-N-(2-bromobenzylidene)ethanamine would depend on its specific application. In general, Schiff bases can interact with various molecular targets, including enzymes and receptors, through mechanisms such as covalent bonding or coordination with metal ions. The presence of the bromine atom may enhance its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
(E)-N-(2-chlorobenzylidene)ethanamine: Similar structure with a chlorine atom instead of bromine.
(E)-N-(2-fluorobenzylidene)ethanamine: Similar structure with a fluorine atom instead of bromine.
(E)-N-(2-iodobenzylidene)ethanamine: Similar structure with an iodine atom instead of bromine.
Uniqueness
(E)-N-(2-bromobenzylidene)ethanamine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and potential applications. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions and stability.
特性
分子式 |
C9H10BrN |
|---|---|
分子量 |
212.09 g/mol |
IUPAC名 |
1-(2-bromophenyl)-N-ethylmethanimine |
InChI |
InChI=1S/C9H10BrN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-7H,2H2,1H3 |
InChIキー |
SPIFJULPYCFTKD-UHFFFAOYSA-N |
正規SMILES |
CCN=CC1=CC=CC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4S,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13915130.png)
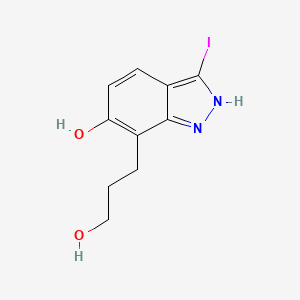
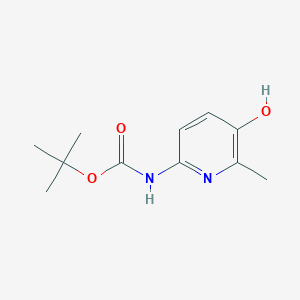
![(5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13915158.png)
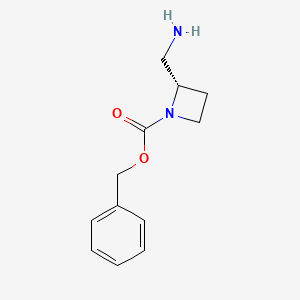
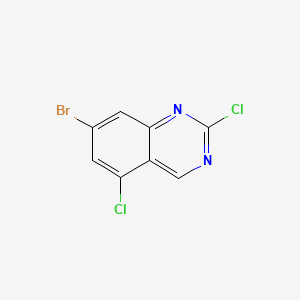
![Methyl thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B13915178.png)
![O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate](/img/structure/B13915185.png)
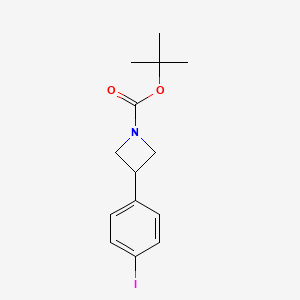
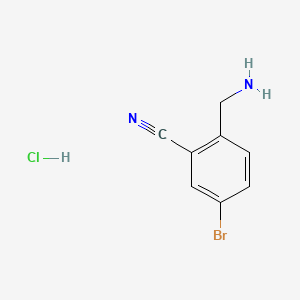
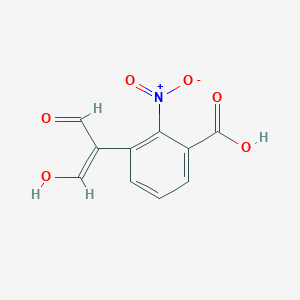

![Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13915208.png)
![(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13915220.png)
